REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[CH2:10]([O:12][C:13](=[O:17])[CH:14](Br)[CH3:15])[CH3:11].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[CH2:10]([O:12][C:13](=[O:17])[CH:14]([O:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:9])=[CH:5][CH:6]=1)[CH3:15])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1O)Cl
|
Name
|
|
Quantity
|
253.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)Br)=O
|
Name
|
127.2
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
WASH
|
Details
|
washed with 2N sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Type
|
DISTILLATION
|
Details
|
a clear oil distills at 110°-140°/0.1 torr
|
Type
|
CUSTOM
|
Details
|
Crystallisation from benzene/petroleum ether
|
Type
|
CUSTOM
|
Details
|
yields a product
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)OC=1C(=NC(=CC1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |